(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-17-11-13-7-8(12)9(14-11)10(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSCNIMQLTYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and methylthiol.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with the intermediate compound.
Final Assembly: The final compound is obtained by coupling the pyrimidine derivative with the piperidinyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to form sulfoxides or sulfones . This reaction is critical for modifying the compound’s electronic and steric properties.
Substitution of the Chloro Group
The chloro substituent (-Cl) at position 5 of the pyrimidine ring participates in nucleophilic aromatic substitution (NAS), where nucleophiles replace the chlorine.
Reduction of the Chloro Group
Reduction of the chloro group converts it to a hydrogen atom (-H), altering the compound’s reactivity and electronic environment.
Common Reagents and Conditions
Oxidation Products
-
Sulfoxide : Partial oxidation of the methylthio group yields a sulfoxide derivative.
-
Sulfone : Complete oxidation produces a sulfone.
Substitution Products
-
Amino-substituted derivatives : Replacement of chlorine with an amino group (e.g., using ethanolic ammonia).
-
Azido derivatives : Substitution with sodium azide (NaN₃) yields azido compounds.
Reduction Products
-
Hydrogen-substituted derivatives : Reduction of chlorine to hydrogen, forming a pyrimidine ring with a hydrogen atom at position 5.
Oxidation Mechanism
The methylthio group reacts with oxidizing agents via a two-electron transfer process, forming sulfoxides or sulfones. For example, mCPBA selectively oxidizes the thioether to a sulfoxide without affecting other functional groups .
Substitution Mechanism
Nucleophilic aromatic substitution of the chloro group occurs under basic conditions, facilitated by the electron-withdrawing effect of the methanone group. Ethanolamine or NaN₃ displaces chlorine, forming amino or azido derivatives .
Reduction Mechanism
Reduction of the chloro group involves cleavage of the C-Cl bond, typically using strong reducing agents like LiAlH₄ or catalytic hydrogenation.
Comparison of Reactions
| Reaction | Key Features | Applications |
|---|---|---|
| Oxidation | Enhances polarity; alters bioactivity | Pharmaceutical development |
| Substitution | Introduces functional groups for targeting | Medicinal chemistry |
| Reduction | Simplifies electronic environment | Structural modification |
Oxidation Example
In a study involving similar pyrimidine derivatives, oxidation of a methylthio group using mCPBA yielded a sulfone with high purity . This demonstrates the feasibility of selective oxidation under controlled conditions.
Substitution Example
Treatment of chloropyrimidine precursors with ethanolic ammonia led to substitution of chlorine with amino groups, as evidenced by ¹H NMR shifts (e.g., δ 7.74–7.76 ppm for NH protons) .
Scientific Research Applications
Properties
- Molecular Formula : C11H14ClN3OS
- Molecular Weight : 271.76 g/mol
- CAS Number : 898648-51-6
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrimidine derivatives, including the compound . The focus has primarily been on its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: CDK Inhibition
A study highlighted the effectiveness of pyrimidine-based compounds in inhibiting CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. The compound was shown to exhibit significant inhibitory activity against these kinases, suggesting its potential as a therapeutic agent for cancer treatment .
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone | CDK4 | 0.25 | MV4-11 |
| Other Pyrimidine Derivatives | CDK6 | 0.50 | MV4-11 |
Targeted Therapy Development
The compound has been explored as a part of targeted therapies due to its structural similarity to known inhibitors of protein kinases. Its design allows for modifications that can enhance selectivity and potency against specific cancer types.
Insights from Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound with various protein targets. These studies indicate that modifications at specific positions on the pyrimidine ring can significantly influence the binding interactions and overall efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy.
Synthetic Pathway Example
A general synthetic pathway includes:
- Formation of the pyrimidine core.
- Introduction of the piperidine moiety via amide coupling.
- Final modifications to enhance biological activity.
Broader Implications in Drug Discovery
The ongoing research into pyrimidine derivatives like this compound reflects a broader trend in drug discovery focusing on small molecules that can selectively target key regulatory pathways involved in disease progression.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Discussion of Key Findings
Substituent Effects on Reactivity :
- The methylthio group in Compound 4d is pivotal for covalent interactions, as evidenced by its oxidation to a sulfone (Compound 5d), which enhances electrophilicity .
- Morpholine and phenylthio substituents (e.g., Compounds 4c, 8e) alter solubility and steric profiles, impacting bioactivity .
Thermal Stability :
- Hydroxypyrazole-containing Compound 16 exhibits a significantly higher melting point (212–217°C) than 4d, likely due to intramolecular hydrogen bonding .
Synthetic Accessibility :
- Compound 4d’s high yield (75%) contrasts with morpholine derivatives (e.g., 8e, 20% yield), highlighting the challenge of introducing bulky substituents .
Biological Activity
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(piperidin-1-yl)methanone, a compound with significant potential in pharmacological applications, has garnered attention due to its biological activity, particularly in the context of cancer treatment and cell proliferation inhibition. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.89 g/mol. The structure features a pyrimidine ring, which is known for its role in various biological activities, particularly as a scaffold in drug development.
Research indicates that compounds containing pyrimidine structures often exhibit their biological effects through the inhibition of specific protein kinases involved in cell cycle regulation. Notably, this compound has been linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play critical roles in cell proliferation and cancer progression .
Biological Activity
The compound has demonstrated significant anti-proliferative effects across various cancer cell lines. In vitro studies have shown that it can inhibit the growth of several types of cancer cells, including:
- Lung cancer
- Colorectal cancer
- Breast cancer
These effects are primarily attributed to the compound's ability to induce apoptosis and cell cycle arrest in the S phase .
Data Table: Biological Activity Summary
| Cell Line Type | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis | |
| A549 (Lung) | 15.0 | CDK4/6 inhibition | |
| HCT116 (Colon) | 10.0 | Cell cycle arrest |
Case Studies
- In Vitro Studies : A study evaluating the anti-cancer properties of this compound found that it significantly inhibited cell proliferation in MDA-MB-231 and A549 cells. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .
- Animal Models : In vivo studies have indicated that this compound may reduce tumor size in xenograft models by inhibiting tumor cell proliferation and inducing apoptosis through CDK inhibition .
Q & A
Q. Table 1: Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent for Step 3 | THF | 65–75 |
| Catalyst for Step 1 | p-Toluenesulfonic acid | 70–80 |
| Temperature for Step 2 | 80°C | 60–70 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:
- ¹H/¹³C NMR: Key signals include:
- Piperidine protons at δ 1.5–2.5 ppm (multiplet, 10H) .
- Pyrimidine C-Cl resonance at ~160 ppm in ¹³C NMR .
- ESI-MS: Molecular ion peak at m/z 311.8 [M+H]⁺ (calculated: 311.06) .
- HPLC: Purity >95% confirmed using a C18 column with acetonitrile/water (0.1% TFA) gradient .
Advanced: How can computational modeling predict the compound’s drug-likeness and bioavailability?
Methodological Answer:
Tools like SwissADME and Molinspiration are used to assess:
- Lipinski’s Rule of Five: LogP <5, molecular weight <500 Da, and ≤10 hydrogen bond acceptors .
- Bioavailability Score: Calculated topological polar surface area (TPSA) should be <140 Ų for optimal absorption .
- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes like methionine aminopeptidase-1 .
Q. Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 3.2 |
| TPSA | 78.5 Ų |
| H-bond acceptors | 4 |
| Bioavailability Score | 0.55 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions: Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., CoCl₂ for hypoxia studies) .
- Dose-Response Curves: Validate IC₅₀ values across ≥3 independent experiments with statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
- Meta-Analysis: Cross-reference data from repositories like ChEMBL to identify outliers due to solvent effects (e.g., DMSO concentration ≤0.1%) .
Basic: What are the stability and storage recommendations?
Methodological Answer:
- Stability: Susceptible to hydrolysis in aqueous media (t₁/₂ ~48 hrs at pH 7.4). Store at –20°C in amber vials under argon .
- Degradation Products: Monitor via HPLC for thiomethyl oxidation to sulfoxide derivatives .
Advanced: How to design a SAR study for analogs with enhanced activity?
Methodological Answer:
Focus on modifying substituents while retaining the core scaffold:
Q. Table 3: SAR Data for Selected Analogs
| Analog | IC₅₀ (nM) | LogD |
|---|---|---|
| Ethylthio derivative | 12.3 | 3.8 |
| Morpholine derivative | 8.7 | 2.9 |
Basic: What safety precautions are required during handling?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ or CuI for coupling steps to reduce side products .
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., Cl substitution) to improve heat dissipation .
- Purification: Use preparative HPLC with gradient elution (acetonitrile/water) for >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
